molecular formula C8H4BrN3 B12962203 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile

2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B12962203
M. Wt: 222.04 g/mol
InChI Key: VWWPNLNOCYIDFK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves the cyclization of 5-bromo-2-aminopyridine with appropriate reagents. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting a one-pot tandem cyclization and bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of environmentally benign solvents and catalyst-free conditions is often preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold in the design of new therapeutic agents .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-5-12-4-6(3-10)1-2-8(12)11-7/h1-2,4-5H

InChI Key

VWWPNLNOCYIDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)Br

Origin of Product

United States

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